![molecular formula C8H10BrN5 B1377239 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1422006-33-4](/img/structure/B1377239.png)
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The pyrazolopyrimidine scaffold is known for its versatility and has been widely studied for its pharmacological properties.
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. Specifically, it leads to a significant alteration in cell cycle progression, causing cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of an appropriate hydrazine with a β-keto ester or diketone.
Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable amidine or urea derivative under acidic or basic conditions.
Bromination: The final step involves the bromination of the pyrazolopyrimidine core using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while coupling reactions can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
One of the primary applications of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is its role as a CDK2 inhibitor. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Studies have demonstrated that this compound effectively binds to CDK2, showing potential for antitumor activity.
Table 1: IC50 Values for CDK2 Inhibition
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | 25 ± 5 | MCF-7 |
Roscovitine | 35 ± 6 | MCF-7 |
Dinaciclib | 10 ± 3 | HCT-116 |
These findings indicate that this compound has comparable efficacy to established CDK inhibitors like roscovitine and dinaciclib, highlighting its potential as a new therapeutic agent in oncology.
Anti-inflammatory Applications
The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its anti-inflammatory properties. Compounds derived from this scaffold have been studied for their ability to inhibit pro-inflammatory cytokines and pathways. Future studies could investigate whether this compound exhibits similar effects.
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Evaluation of New Derivatives : A study synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and evaluated their anticancer activities against different cell lines. The results indicated that modifications at specific positions could enhance potency against CDK2.
- Structure–Activity Relationship (SAR) Studies : SAR studies have provided insights into how different substituents affect the biological activity of pyrazolo[3,4-d]pyrimidines. These studies help guide future modifications to improve efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential kinase inhibitory properties.
Thioglycoside derivatives: Compounds that also feature the pyrazolopyrimidine scaffold and exhibit cytotoxic activities.
Uniqueness
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable compound for the development of targeted therapies in cancer treatment.
Biologische Aktivität
3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10BrN5
- Molecular Weight : 244.1 g/mol
- Melting Point : 350°C
- Boiling Point : 480.6°C
- Density : 2.1 g/cm³
The compound features a bromine atom at the 3-position and an isopropyl group at the 2-position of the pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance:
- In vitro Studies : A study indicated that compounds similar to this compound showed IC50 values ranging from 0.04 to 11.4 µM against various cancer cell lines including K-562 and UO-31. The compound's structure contributes to its ability to inhibit cell proliferation effectively .
Sigma Receptor Activity
The compound has been identified as a selective ligand for the sigma-1 receptor (σ1R), which plays a role in various neurological processes and pain modulation:
- Antinociceptive Properties : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown substantial antinociceptive effects in animal models, indicating potential for pain relief therapies .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Topoisomerase Inhibition : It exhibits activity against topoisomerase IIa, an enzyme involved in DNA replication and repair, leading to increased apoptosis in cancer cells .
Table of Biological Activities
Study Reference | Activity | IC50 (µM) | Cell Line |
---|---|---|---|
Xia et al. | Antitumor | 49.85 | A549 |
Strocchi et al. | Anticancer | 7.4 | HCC |
Newhouse et al. | B-Raf kinase inhibition | Not specified | Various |
Significant Research Findings
- Antitumor Efficacy : In a comprehensive study involving various substituted pyrazole derivatives, compounds similar to 3-bromo-2-isopropyl exhibited promising antitumor activity with low cytotoxicity towards normal cells.
- Selectivity for σ1R : Research highlighted that certain modifications enhance selectivity for σ1R over σ2R, improving therapeutic profiles for pain management without significant side effects .
Eigenschaften
IUPAC Name |
3-bromo-2-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5/c1-4(2)14-6(9)5-7(10)11-3-12-8(5)13-14/h3-4H,1-2H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCPMGZADDPOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2C(=NC=NC2=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.